molecular formula C21H22N4O4 B11656777 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11656777
M. Wt: 394.4 g/mol
InChI Key: JSDYADOBFXYLML-LPYMAVHISA-N
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Description

This compound belongs to the pyrazole-3-carbohydrazide class, characterized by a pyrazole core substituted at position 3 with a 2-ethoxyphenyl group and an (E)-configured arylidene hydrazide moiety at position 3. The arylidene component is derived from 2,5-dimethoxybenzaldehyde, contributing electron-donating methoxy groups.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-4-29-20-8-6-5-7-16(20)17-12-18(24-23-17)21(26)25-22-13-14-11-15(27-2)9-10-19(14)28-3/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-13+

InChI Key

JSDYADOBFXYLML-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)OC)OC

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 2-ethoxyphenyl group.

    Condensation Reaction: The final step involves the condensation of the substituted pyrazole with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Molecular Formula and Properties

  • Molecular Formula : C18H20N4O3
  • Molecular Weight : 344.38 g/mol
  • Chemical Structure : The compound features a pyrazole ring, which is known for its biological activity, along with various substituents that enhance its pharmacological properties.

Antioxidant Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant antioxidant properties. For instance, studies have shown that derivatives similar to N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide demonstrate effective scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activities against various pathogens. Preliminary studies suggest that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Synthesis of Novel Therapeutics

This compound serves as a versatile intermediate in the synthesis of various bioactive compounds. Its ability to undergo further chemical modifications allows researchers to create derivatives with enhanced therapeutic profiles. For example, related pyrazole derivatives have been synthesized and tested for their efficacy as anti-inflammatory and analgesic agents .

Biological Evaluation

The biological evaluation of this compound includes its potential as a lead compound in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders. The presence of multiple functional groups allows for interactions with various biological targets, enhancing its potential therapeutic applications .

Case Study 1: Antioxidant Evaluation

A study conducted on pyrazole derivatives demonstrated that compounds structurally related to this compound exhibited significant radical scavenging activity when tested using DPPH assay methods. The results indicated that these compounds could potentially mitigate oxidative damage in cellular models .

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial efficacy of several pyrazole derivatives was assessed against common bacterial strains. The findings highlighted that certain modifications to the pyrazole structure significantly enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics based on the core structure of this compound .

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins to exert its effects.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrazole Core

Position 3 Substituents
  • Target Compound : 2-Ethoxyphenyl group. The ethoxy group enhances lipophilicity and may influence π-π stacking interactions.
  • Analog 1: N′-[(E)-(2,5-Dimethoxyphenyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide (). Substituent: Methyl group.
Position 5 Arylidene Modifications
  • Analog 2: N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide (). Substituents: Hydroxyl and allyl groups on the arylidene moiety. Impact: Hydroxyl enables hydrogen bonding, while allyl introduces conformational flexibility.

Electronic and Steric Effects of Key Substituents

Compound Arylidene Group Pyrazole Substituent Molecular Weight Predicted logP* Key Features
Target Compound 2,5-Dimethoxyphenyl 2-Ethoxyphenyl 423.44† ~3.2 Balanced lipophilicity, moderate steric bulk
Analog 1 () 2,5-Dimethoxyphenyl Methyl 329.35 ~2.1 Higher solubility, reduced steric hindrance
Analog 2 () 3-Allyl-2-hydroxyphenyl 2,4-Dichlorophenyl 469.34 ~4.0 Enhanced electron withdrawal, H-bond donor
E-DPPC () 2,4-Dichlorobenzylidene Phenyl 386.23 ~3.8 Halogenated arylidene, planar structure

*Predicted logP values estimated using fragment-based methods.
†Calculated based on formula C₂₁H₂₂N₄O₄.

Spectroscopic and Crystallographic Insights

  • Single-Crystal X-ray Diffraction :
    • The target compound’s (E)-configuration is inferred from analogous structures (e.g., ), where X-ray studies confirm the imine geometry. SHELX software () is widely used for such refinements.
    • Analog 3 : (E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) ().
  • Key findings: Planar arrangement of the pyrazole and arylidene groups, stabilized by intramolecular hydrogen bonds (N–H⋯O). DFT calculations reveal polarized electron density at the hydrazide linkage .

  • FT-IR and NMR Trends :

    • Hydrazide N–H stretches appear near 3200–3300 cm⁻¹ ().
    • ¹H-NMR: Arylidene protons (CH=N) resonate at δ 8.2–8.5 ppm, while methoxy groups show signals at δ 3.7–3.9 ppm ().

Structure-Activity Relationship (SAR) Considerations

  • Electron-Donating vs. Chlorine substituents (Analog 2, E-DPPC) increase electrophilicity, favoring interactions with nucleophilic residues .
  • Steric Effects :
    • Bulky groups like 4-(2-methylpropyl)phenyl () may hinder crystal packing or receptor access, whereas smaller substituents (e.g., methyl, ) improve solubility.

Biological Activity

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will detail its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C21H22N4O4
Molecular Weight 394.42 g/mol
IUPAC Name This compound
CAS Number 1285536-25-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cell Line Testing :
    • The compound has been tested against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
    • In one study, it demonstrated an IC50 value of approximately 26 µM against A549 cells, indicating moderate potency in inhibiting cell growth .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. Pyrazole derivatives have been shown to interfere with the cell cycle and induce apoptosis in cancer cells .
    • Specifically, it may interact with DNA and inhibit topoisomerase activity, leading to increased DNA damage and subsequent cell death .

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives are also being explored for their antibacterial and anti-inflammatory properties.

  • Antibacterial Activity : Some studies suggest that related compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Pyrazole derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines .

Research Applications

This compound is being investigated for various applications:

  • Drug Development : Its structural features make it a candidate for further modifications to enhance therapeutic efficacy.
  • Biological Assays : Used in assays to evaluate enzyme inhibition and cellular responses in cancer research.

Summary of Biological Activity Findings

Activity TypeEffectiveness (IC50/Other)References
Anticancer (A549)26 µM
AntibacterialSignificant
Anti-inflammatoryModerate

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